molecular formula C23H34O5 B594181 Resolvin D1 methyl ester CAS No. 937738-63-1

Resolvin D1 methyl ester

Cat. No.: B594181
CAS No.: 937738-63-1
M. Wt: 390.5
InChI Key: WUKVAFWBFGABJN-ZXQGQRHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Resolvin D1 methyl ester (RvD1-ME) is a stable analogue of resolvin D1, a specialized pro-resolving mediator derived from omega-3 fatty acids. Resolvins are known for their potent anti-inflammatory and pro-resolving properties, playing a crucial role in the resolution of inflammation and tissue repair .

Mechanism of Action

Target of Action

ResolvinD1MethylEster (RvD1-ME) is a derivative of Resolvin D1 (RvD1), a metabolic product of omega-3 polyunsaturated fatty acids . RvD1-ME primarily targets the ALX/FPR2 receptor . This receptor plays a crucial role in regulating liver disease via activation or inhibition of various signaling pathways .

Mode of Action

RvD1-ME interacts with its target, the ALX/FPR2 receptor, to regulate various signaling pathways. For instance, it inhibits pathways like JAK/STAT1, MAPK, and NF-κB, while inducing pathways like TRX2, PI3K/AKT, SIP, and HO-1 . This interaction results in changes that can regulate liver disease .

Biochemical Pathways

RvD1-ME affects several biochemical pathways. It is produced physiologically from the sequential oxygenation of docosahexaenoic acid by 15- and 5-lipoxygenase . The compound plays a role in the resolution of inflammation, acting as a mediator in the process . It reduces human polymorphonuclear leukocyte transendothelial migration, an early event in acute inflammation .

Pharmacokinetics

It is known that the methyl ester moiety of rvd1-me is susceptible to cleavage by intracellular esterases, leaving the free acid . This suggests that RvD1-ME may act as a lipophilic prodrug form that alters its distribution and pharmacokinetic properties .

Result of Action

RvD1-ME has significant molecular and cellular effects. It reduces inflammation, cell death, and liver fibrosis . Mechanistically, RvD1-ME reduces inflammation by suppressing the Stat1-Cxcl10 signaling pathway in macrophages and prevents hepatocyte death by alleviating ER stress-mediated apoptosis .

Action Environment

The action, efficacy, and stability of RvD1-ME can be influenced by environmental factors. In general, environmental chemicals can interfere with the one-carbon and citric acid metabolism pathways, resulting in anomalous DNA-methylation status throughout the genome This could potentially influence the action of RvD1-ME

Biochemical Analysis

Biochemical Properties

ResolvinD1MethylEster interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to suppress the activation of nuclear factor-κB (NF-κB), signal transducers and activators of transcription 3 (STAT3), extracellular signal-regulated kinase (ERK), and p38 in lung tissues of septic mice . These interactions play a crucial role in its anti-inflammatory and inflammation-resolving effects.

Cellular Effects

ResolvinD1MethylEster has significant effects on various types of cells and cellular processes. It has been shown to inhibit osteoclast differentiation and activation, decrease bone resorption, and reduce the expression of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) . It also enhances the expression of interleukin-10 (IL-10) in osteoclasts .

Molecular Mechanism

The molecular mechanism of action of ResolvinD1MethylEster involves several key pathways. It suppresses the activation of NF-κB, STAT3, ERK, and p38, thereby reducing inflammation . It also promotes the expression of Sirtuin 1 (SIRT1), which is partly responsible for its effects .

Metabolic Pathways

ResolvinD1MethylEster is involved in several metabolic pathways. It has been shown to reprogram energy metabolism from glycolysis to oxidative phosphorylation (OXPHOS), providing sufficient energy for microglial phagocytosis . It also enhances microglial glutamine uptake and stimulates glutaminolysis to support OXPHOS .

Transport and Distribution

ResolvinD1MethylEster is transported and distributed within cells and tissues. A study has shown that a platelet-bionic, ROS-responsive RvD1 delivery platform can enable targeted delivery of RvD1 to the injury site by hijacking circulating chemotactic monocytes, while achieving locally controlled release .

Subcellular Localization

Given its role in reprogramming energy metabolism and enhancing microglial glutamine uptake, it is likely that it interacts with specific compartments or organelles involved in these processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of resolvin D1 methyl ester involves the esterification of resolvin D1. Resolvin D1 itself is synthesized from docosahexaenoic acid (DHA) through a series of enzymatic reactions involving lipoxygenases. The esterification process typically involves the reaction of resolvin D1 with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of docosahexaenoic acid from marine sources, followed by its conversion to resolvin D1 through enzymatic reactions. The final esterification step is carried out under controlled conditions to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Resolvin D1 methyl ester is unique due to its stability compared to resolvin D1, making it more suitable for research and potential therapeutic applications . Its methyl ester form also allows for easier handling and storage .

Properties

IUPAC Name

methyl (4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-3-4-10-15-20(24)16-11-7-5-6-8-12-17-21(25)22(26)18-13-9-14-19-23(27)28-2/h4-13,16-17,20-22,24-26H,3,14-15,18-19H2,1-2H3/b7-5-,8-6+,10-4-,13-9-,16-11+,17-12+/t20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKVAFWBFGABJN-ZXQGQRHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.